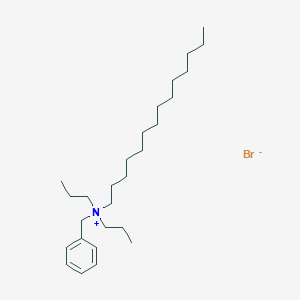
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a benzyl group attached to the nitrogen atom, along with two propyl groups and a tetradecyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide typically involves the quaternization of N,N-dipropyltetradecan-1-amine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
N,N-dipropyltetradecan-1-amine+benzyl bromide→N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium chloride (NaCl) are employed.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N,N-dipropyltetradecan-1-amine.
Substitution: N-Benzyl-N,N-dipropyltetradecan-1-aminium chloride or hydroxide.
Aplicaciones Científicas De Investigación
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to the surfactant nature of the compound, which allows it to insert into and destabilize the membrane structure.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: A quaternary ammonium compound used as a surfactant and antiseptic.
Dodecyltrimethylammonium bromide: Used in similar applications as a surfactant and disinfectant.
Uniqueness
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide is unique due to its specific combination of a benzyl group, two propyl groups, and a tetradecyl chain. This structure imparts distinct physicochemical properties, making it particularly effective in certain applications such as phase transfer catalysis and antimicrobial activity.
Propiedades
Número CAS |
90105-66-1 |
|---|---|
Fórmula molecular |
C27H50BrN |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
benzyl-dipropyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C27H50N.BrH/c1-4-7-8-9-10-11-12-13-14-15-16-20-25-28(23-5-2,24-6-3)26-27-21-18-17-19-22-27;/h17-19,21-22H,4-16,20,23-26H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
FNUZZPXGTFSBEH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)

![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
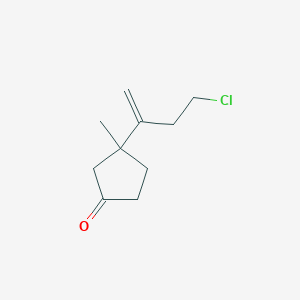
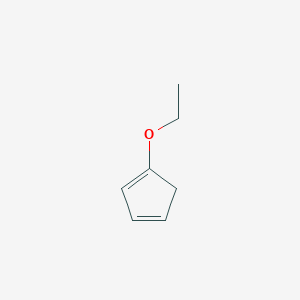
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
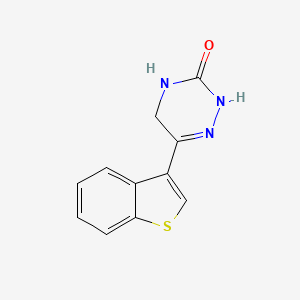
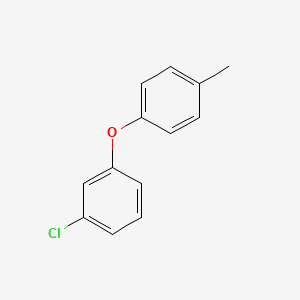
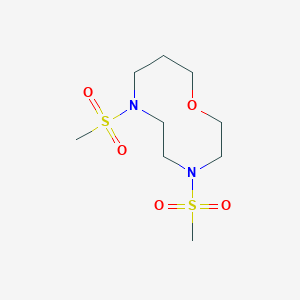
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
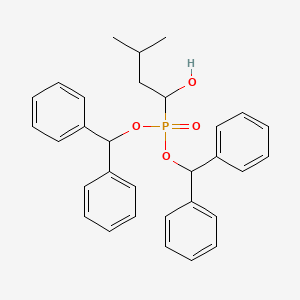
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)

oxophosphanium](/img/structure/B14379739.png)
